

ESI-MS Fragmentation Patterns: Fmoc-Lys(Boc-Ahx)-OH vs. Standard Linkers

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Compound of Interest

Compound Name: *Fmoc-L-Lys(Boc-Ahx)-OH*

CAS No.: 2250437-37-5

Cat. No.: B2796400

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A Technical Comparison Guide for Peptide Chemists and QC Analysts

Executive Summary: The "Spacer Shift" Diagnostic

In solid-phase peptide synthesis (SPPS), the incorporation of Fmoc-Lys(Boc-Ahx)-OH is a critical strategy for introducing long-chain aliphatic spacers (Aminohexanoic acid, Ahx) to reduce steric hindrance or improve fluorophore/drug conjugation kinetics. However, confirming the successful coupling of this specific derivative versus the standard Fmoc-Lys(Boc)-OH can be challenging due to their similar solubility and chromatographic profiles.

This guide details the specific Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation fingerprints that distinguish Fmoc-Lys(Boc-Ahx)-OH. By understanding the sequential loss of protecting groups and the characteristic "Spacer Shift" of 113.1 Da, researchers can validate raw material identity and troubleshoot synthesis failures with high confidence.

Structural Anatomy & Ionization Physics

To interpret the MS spectra, one must first understand the protonation dynamics of the molecule.

- Molecule: Fmoc-Lys(Boc-Ahx)-OH
- Formula: $C_{32}H_{43}N_3O_7$
- Monoisotopic Mass: 581.31 Da
- Key Structural Zones:
 - N-Terminus: Fmoc group (Base-labile, bulky aromatic).
 - Core: Lysine (-amino acid).
 - Linker: -Aminohexanoic acid (Ahx, C6 spacer).
 - Side-Chain Cap: Boc group (Acid-labile).

Ionization Mechanism (Positive Mode ESI): Unlike naked peptides where basic amines sequester protons, Fmoc-Lys(Boc-Ahx)-OH is fully protected. Protonation occurs primarily on the carbonyl oxygens of the carbamate (Fmoc/Boc) or amide linkages.

- Primary Precursor:
(m/z 604.3) is often dominant due to the lack of basic sites.
- Protonated Precursor:
(m/z 582.3) requires acidic mobile phase (0.1% Formic Acid).

Comparative Fragmentation Analysis

This section compares the fragmentation behavior of the target molecule against its nearest alternative, the standard Fmoc-Lys(Boc)-OH.

The "Russian Doll" Fragmentation Pathway

Under Collision-Induced Dissociation (CID), Fmoc-Lys(Boc-Ahx)-OH disassembles in a predictable, energy-dependent sequence.

Phase 1: The Boc Collapse (Low Collision Energy)

The tert-butyloxycarbonyl (Boc) group is the most labile moiety.

- Mechanism: Acid-catalyzed elimination.

- Neutral Loss: Isobutylene (

, 56 Da) +

(44 Da)

Total loss of 100 Da.

- Result: The

ion transitions to the free amine form of the Ahx linker.

Phase 2: The Fmoc Cleavage (Medium Collision Energy)

The fluorenylmethoxycarbonyl (Fmoc) group fragments via a distinct pathway.

- Mechanism: E1cB-like elimination yielding dibenzofulvene (DBF).
- Neutral Loss: Dibenzofulvene (178 Da) or Fmoc-OH (240 Da) depending on adduct.
- Diagnostic Ion:m/z 179.1 (Dibenzofulvene cation). This is the universal "Fmoc flag."

Phase 3: The "Spacer Shift" (High Collision Energy)

This is the differentiator. In standard Lys derivatives, removing Boc exposes the Lys

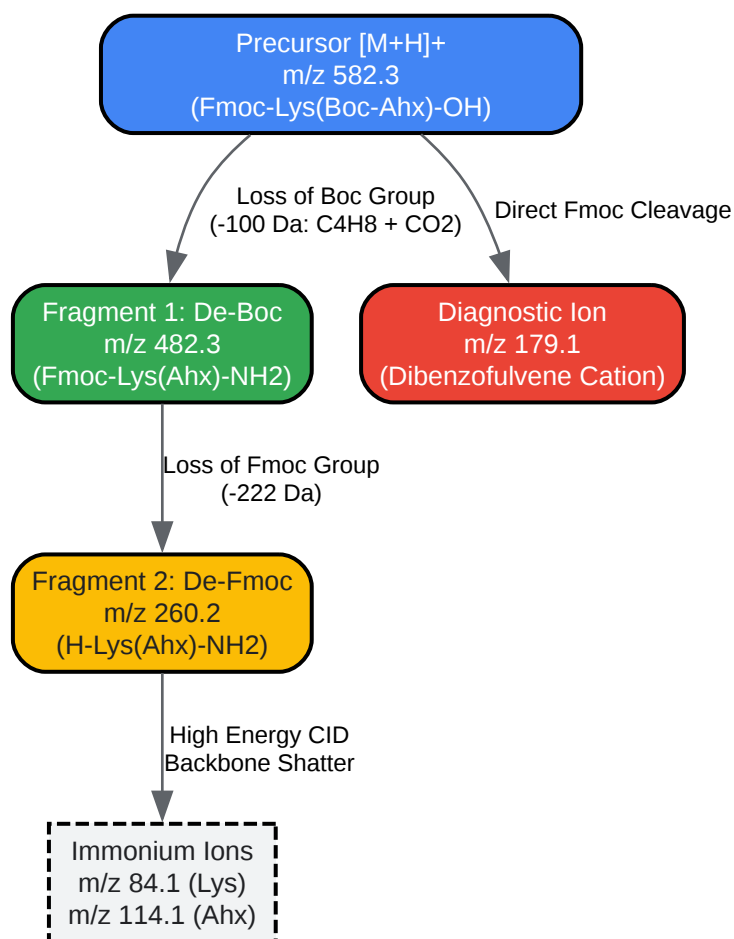
-amine. In the Ahx derivative, removing Boc exposes the Ahx amine, which is still attached to the Lysine.

Comparison Table: Target vs. Alternative

Feature	Fmoc-Lys(Boc-Ahx)-OH (Target)	Fmoc-Lys(Boc)-OH (Alternative)	Diagnostic Difference
Monoisotopic Mass	581.31 Da	468.23 Da	113.08 Da (Ahx Residue)
[M+H] ⁺ Precursor	m/z 582.3	m/z 469.2	Distinct parent ions
Primary Fragment (Loss of Boc)	m/z 482.3 (Fmoc-Lys-Ahx)	m/z 369.2 (Fmoc-Lys)	The 113 Da Shift persists
Secondary Fragment (Loss of Fmoc)	m/z 260.2 (Lys-Ahx core)	m/z 147.1 (Lys core)	Confirms linker presence
Immonium Ion	m/z 84.1 (Lys) + m/z 114.1 (Ahx)	m/z 84.1 (Lys only)	Ahx-specific low mass ion

Visualizing the Fragmentation Logic

The following diagram illustrates the sequential degradation pathway used to validate the compound.



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Figure 1: Step-wise ESI-CID fragmentation tree for Fmoc-Lys(Boc-Ahx)-OH. The green node (m/z 482.3) represents the critical intermediate that confirms the Ahx linker is attached.

Experimental Protocol: Self-Validating QC Workflow

To replicate these results and validate your raw material, follow this "Direct Infusion" protocol. This method avoids LC column interactions to give pure fragmentation data.

Materials

- Solvent A: 50% Acetonitrile / 50% Water + 0.1% Formic Acid (Proton source).
- Sample: Fmoc-Lys(Boc-Ahx)-OH (approx. 1 mg).
- Instrument: ESI-MS (Triple Quad, Q-TOF, or Ion Trap).

Step-by-Step Methodology

- Preparation: Dissolve 1 mg of sample in 1 mL of Solvent A. Vortex for 30 seconds. Dilute 1:100 to reach ~10 µg/mL (approx 20 µM).
- Ionization: Set ESI to Positive Mode.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30V (Low enough to preserve the Boc group).
- MS1 Scan (Validation):
 - Scan range: m/z 100–800.
 - Pass Criteria: Observe dominant peak at m/z 582.3 ([M+H]⁺) or 604.3 ([M+Na]⁺).
 - Note: If you see m/z 482.3 immediately, your cone voltage is too high (In-source fragmentation).
- MS2 Product Scan (Confirmation):
 - Select m/z 582.3 as the precursor.
 - Apply Collision Energy (CE) ramp: 10V
40V.
 - Pass Criteria:
 - At 15V: Appearance of m/z 482.3 (Loss of Boc).
 - At 35V: Appearance of m/z 179.1 (Fmoc) and m/z 260.2 (Core).
- Negative Control (Optional): Run Fmoc-Lys(Boc)-OH. Confirm absence of m/z 482 and presence of m/z 369.

Scientific Rationale & Troubleshooting

- Why Formic Acid? The Boc group is acid-labile. Using 0.1% FA aids ionization but may induce slight degradation. If the parent ion is unstable, switch to 10 mM Ammonium Acetate (neutral pH) and look for the sodium adduct $[M+Na]^+$ at m/z 604.3.
- Sodium Adducts: If analyzing the $[M+Na]^+$ precursor, the fragmentation requires higher energy. The neutral loss of Boc remains 100 Da, but the sodium will likely stay bound to the carbonyl-rich core, shifting fragments by +22 Da relative to the protonated series.

References

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